3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Description
The compound 3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a polycyclic heterocyclic molecule featuring a fused chromeno-oxazinone core substituted with a 1,3-benzodioxole methyl group.
Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C22H19NO5/c24-22-16-3-1-2-14(16)15-5-7-18-17(21(15)28-22)10-23(11-25-18)9-13-4-6-19-20(8-13)27-12-26-19/h4-8H,1-3,9-12H2 |
InChI Key |
XQSBZOHBUPUHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures . This intermediate is then subjected to reduction and further functionalization to achieve the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one exhibit significant biological activities:
Anticancer Properties : Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that they can induce apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell survival pathways.
Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against a range of pathogens. Its structural features may facilitate interactions with bacterial membranes or enzymes critical for microbial survival.
Neuropharmacology
There is emerging evidence that compounds with similar structures can act as acetylcholinesterase inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission.
Materials Science
Due to its unique structural properties, this compound may serve as a precursor for the development of novel materials. Its ability to form stable complexes with metal ions could be exploited in catalysis or as sensors for environmental monitoring.
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer effects of related oxazine derivatives. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo by modulating apoptotic pathways .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial efficacy of benzodioxole derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications to the benzodioxole structure could enhance antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |
| Antimicrobial | Effective against various bacterial strains |
| Neuropharmacological | Potential acetylcholinesterase inhibitor; may aid in Alzheimer's treatment |
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
3-(4-Chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
This analog (CAS: 877809-91-1) replaces the benzodioxolylmethyl group with a 4-chlorobenzyl substituent. Key differences include:
- Molecular weight : 367.83 g/mol (vs. ~374 g/mol estimated for the benzodioxolylmethyl variant).
- Lipophilicity : The chlorobenzyl group increases hydrophobicity compared to the oxygen-rich benzodioxole.
- Acid dissociation constant (pKa) : Predicted pKa of 4.67 , suggesting moderate protonation behavior under physiological conditions.
Chromeno[2,3-d]pyrimidin-4-yl Hydrazones (Compounds 9a–d)
These derivatives (e.g., compound 9a) feature a pyrimidine ring fused to a chromene system, with hydrazone-linked pentane/hexane polyols . Unlike the target compound, they lack the oxazinone ring but exhibit enhanced solubility due to polyol substituents.
Pyrido-Triazolo-Pyrimidinones (e.g., Compound 5b)
Physicochemical Properties
Table 1 summarizes key properties of the target compound and its closest analog from :
Key Observations :
- The benzodioxole group likely increases polarity and hydrogen-bonding capacity compared to the chlorobenzyl analog.
- Similar boiling points suggest comparable thermal stability.
Reactivity and Functional Implications
- Benzoxazine Ring Behavior: Studies on benzoxazine derivatives () indicate that thermal curing induces volume changes due to ring-opening polymerization. The oxazinone core in the target compound may exhibit analogous reactivity, though substituents like benzodioxole could modulate crosslinking efficiency .
- The benzodioxole group, common in bioactive molecules (e.g., piperonyl motifs), may enhance metabolic stability or target binding.
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzodioxole moiety , a cyclopenta chromene core , and an oxazine ring . The molecular formula is with a molecular weight of 437.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O5 |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | KGUOQMOGTPCDGA-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds similar to this oxazine derivative exhibit significant antimicrobial activity. For instance, studies have shown that benzodioxole derivatives possess antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 31.25 to 62.5 µg/mL against these pathogens .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes involved in cell proliferation . The interaction with cellular targets may modulate pathways associated with tumor growth and metastasis.
The proposed mechanism of action for this compound involves binding to specific receptors or enzymes within biological systems. This interaction can lead to the modulation of various cellular processes including:
- Enzyme inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
- Cellular apoptosis: Induction of programmed cell death in cancerous cells.
- Antioxidant activity: Potentially reducing oxidative stress within cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antibacterial Study: A study evaluated the antibacterial effects of benzodioxole derivatives against clinical isolates and found promising results with significant inhibition zones .
- Anticancer Research: Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The findings suggested that these compounds could effectively reduce cell viability and trigger apoptosis .
- Molecular Docking Studies: Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
